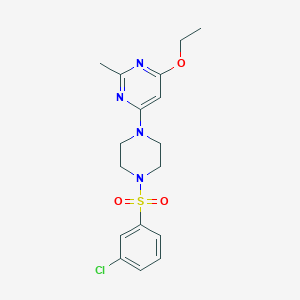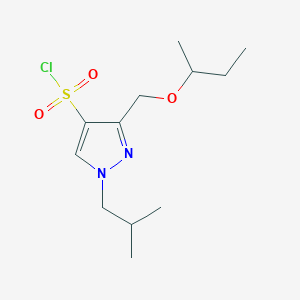![molecular formula C9H11F2NOS B2826689 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole CAS No. 2202327-49-7](/img/structure/B2826689.png)
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole” is a chemical compound with the molecular formula C9H11F2NOS . It has an average mass of 219.251 Da and a monoisotopic mass of 219.052933 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole” consists of a thiazole ring attached to a difluorocyclohexyl group via an oxygen atom . The difluorocyclohexyl group contains a six-membered ring with two fluorine atoms attached to the same carbon atom .Wissenschaftliche Forschungsanwendungen
Overview of Thiazole Chemistry
Thiazoles, such as 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, are part of a group of heterocyclic compounds significant in pharmaceuticals, agrochemicals, and ligands for catalysis. The unique properties of sulfur in thiazoles often lead to reactivity differing dramatically from oxazoline derivatives, making them valuable in organic synthesis, biomolecule interaction, and asymmetric catalysis (Gaumont et al., 2009).
Applications in Drug Discovery
Thiazole derivatives like 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole have shown promise in drug discovery. A synthesis protocol involving a bromodifluoromethyl group introduced at the C4 of the thiazole has been reported, highlighting the compound's potential in drug discovery and radiopharmaceutics (Colella et al., 2018).
Biological Activity of Thiazole Derivatives
The structure of thiazoles makes them suitable for developing bioactive agents, sensors, catalysts, and more. The molecular architecture of 1,3-thiazoles, in particular, makes them suitable for drug development, with various synthetic strategies and biological properties being explored (Nayak & Gaonkar, 2019).
Photooxidation of Thiazoles
Research on the photooxidation of thiazoles has revealed their susceptibility to oxidation by singlet oxygen. This understanding is vital in studying the environmental transformations of natural ribosomally synthesized and post-translationally modified peptides containing thiazole moieties (Manfrin et al., 2019).
Coordination Chemistry
Thiazole-derived compounds, like 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole, have potential applications in medicinal and agro-chemistry, catalysis, cosmetics, corrosion protection, light harvesting, LEDs, photochromes, molecular switches, and nonlinear optical materials. Their coordination chemistry is crucial in these fields (Frija et al., 2016).
Antibacterial Activity
Oxa(thia)zoles, related to thiazoles, have been synthesized and shown to possess antibacterial activity against Staphylococcus aureus, indicating potential medical applications (Sanz-Cervera et al., 2009).
Safety and Hazards
The safety data sheet for a related compound, “4,4-Difluorocyclohexanemethanol”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .
Wirkmechanismus
Target of Action
The primary target of the compound 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole is the nuclear protein Poly (ADP-ribose) Polymerase-1 (PARP-1) . PARP-1 plays a crucial role in the signaling and repair of DNA and is a prominent target in oncology .
Mode of Action
The compound acts as a selective inhibitor of PARP-1 . It binds to the catalytic domain of PARP-1, inhibiting its activity and thus disrupting the DNA repair process . This selective inhibition potentially mitigates toxicities arising from cross-inhibition of PARP-2 .
Biochemical Pathways
The inhibition of PARP-1 by 2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole affects the DNA repair pathways . This disruption can lead to the accumulation of DNA damage, triggering apoptosis (cell death) in cancer cells .
Pharmacokinetics
The compound has been found to have excellent ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic profiles . It is orally available , indicating good absorption and bioavailability .
Result of Action
The result of the compound’s action is high efficacy in vivo . It has shown effectiveness both as a single agent and in combination with Temozolomide in MDA-MB-436 and Capan-1 xenograft models, respectively .
Eigenschaften
IUPAC Name |
2-(4,4-difluorocyclohexyl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NOS/c10-9(11)3-1-7(2-4-9)13-8-12-5-6-14-8/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYAOHMLXLEZFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CS2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,4-Difluorocyclohexyl)oxy]-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,5R)-3-(aminomethyl)-5-methylmorpholin-3-yl]methanol](/img/structure/B2826607.png)
![N-[4-[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]phenyl]-2-nitrobenzenesulfonamide](/img/structure/B2826610.png)
![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-(3-phenylpropyl)urea](/img/structure/B2826611.png)

![N-(5-chloro-2-cyanophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2826616.png)

![8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B2826618.png)
![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)
![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)


![Methyl 2-[2-[(2-methylpropan-2-yl)oxy]-4-oxocyclobutyl]acetate](/img/structure/B2826627.png)
![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)